N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Description
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a 4-methylphenyl group at position 2, and a propanamide group at position 3 of the imidazo[1,2-a]pyridine core
Properties
Molecular Formula |
C17H15Br2N3O |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C17H15Br2N3O/c1-3-14(23)20-17-15(11-6-4-10(2)5-7-11)21-16-13(19)8-12(18)9-22(16)17/h4-9H,3H2,1-2H3,(H,20,23) |
InChI Key |
CTSSXHWNBJUVLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction proceeds under mild conditions and yields the desired imidazo[1,2-a]pyridine derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, solvent-free and catalyst-free synthesis methods have been explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research indicates that N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide exhibits significant antimicrobial and antiviral activities. The compound's structure allows it to interact effectively with biological targets such as enzymes and receptors, leading to the inhibition of specific pathogens. The presence of the dibromo substituents is believed to enhance binding affinity, potentially inhibiting enzymes involved in disease processes .
Anticancer Activity
The compound has shown promise in anticancer research. Studies suggest that it can disrupt metabolic pathways critical for cancer cell proliferation. For example, its ability to form covalent bonds with active sites on enzymes may inhibit enzymatic activity essential for tumor growth .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antiviral Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antiviral activities against various viral strains. The dibromo substitution was noted to enhance these effects due to improved molecular interactions .
- Anticancer Mechanisms : Another research highlighted its potential as an anticancer agent by showing its ability to inhibit telomerase activity in cancer cell lines, suggesting a mechanism for inducing apoptosis in malignant cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the imidazopyridine framework can lead to variations in biological activity, allowing for tailored approaches in drug design .
Mechanism of Action
The mechanism of action of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to γ-aminobutyric acid receptors in the central nervous system, leading to sedative and hypnotic effects . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide
- N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms and the 4-methylphenyl group contribute to its high reactivity and potential therapeutic applications.
Biological Activity
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazo[1,2-a]pyridine core, bromine substituents, and a propanamide group. The molecular formula is with a molecular weight of 400.13 g/mol. Its IUPAC name is this compound.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit antibacterial , antifungal , and antiviral activities. A study highlighted that compounds with similar structures demonstrated significant inhibition against various pathogens, suggesting potential use as antimicrobial agents in clinical settings .
Anti-inflammatory and Anticancer Effects
Imidazo[1,2-a]pyridine derivatives are noted for their anti-inflammatory and anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- GABA Receptors : Similar imidazo[1,2-a]pyridine derivatives have been reported to modulate GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
- ENPP1 Inhibition : Recent studies suggest that imidazo[1,2-a]pyridine derivatives can inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which may enhance immune responses in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a notable study involving similar imidazo[1,2-a]pyridine derivatives, compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines. The most potent derivative showed an IC50 of 3 nM against specific cancer types, indicating strong anticancer potential . This underscores the relevance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
